molecular formula C13H19BrN4O3S B15116555 N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B15116555
M. Wt: 391.29 g/mol
InChI Key: YGMBSRMRXBNCTB-UHFFFAOYSA-N
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Description

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a brominated pyrimidine ring, a piperidine moiety, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Piperidine Formation: The piperidine ring is synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Cyclopropanesulfonamide Formation: The final step involves the formation of the cyclopropanesulfonamide group through a sulfonylation reaction using cyclopropanesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom

Scientific Research Applications

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and have been studied for their biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds contain a brominated pyridine ring and have been explored for their medicinal properties.

Uniqueness

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19BrN4O3S

Molecular Weight

391.29 g/mol

IUPAC Name

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C13H19BrN4O3S/c1-21-12-11(14)7-15-13(16-12)18-6-2-3-9(8-18)17-22(19,20)10-4-5-10/h7,9-10,17H,2-6,8H2,1H3

InChI Key

YGMBSRMRXBNCTB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1Br)N2CCCC(C2)NS(=O)(=O)C3CC3

Origin of Product

United States

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